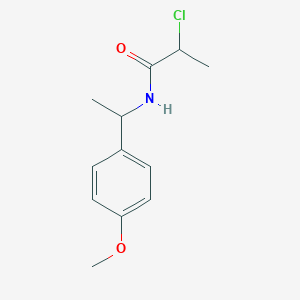

2-Chloro-N-(1-(4-methoxyphenyl)ethyl)propanamide

Beschreibung

Eigenschaften

Molekularformel |

C12H16ClNO2 |

|---|---|

Molekulargewicht |

241.71 g/mol |

IUPAC-Name |

2-chloro-N-[1-(4-methoxyphenyl)ethyl]propanamide |

InChI |

InChI=1S/C12H16ClNO2/c1-8(13)12(15)14-9(2)10-4-6-11(16-3)7-5-10/h4-9H,1-3H3,(H,14,15) |

InChI-Schlüssel |

YIYNXKPAGHSPNU-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C1=CC=C(C=C1)OC)NC(=O)C(C)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Route

The primary synthetic approach to 2-Chloro-N-(1-(4-methoxyphenyl)ethyl)propanamide involves the amide bond formation between a suitably substituted amine and an acid chloride derivative of the propanoic acid.

-

- 2-Chloropropanoyl chloride (acid chloride derivative)

- 1-(4-Methoxyphenyl)ethylamine (amine component)

-

- The reaction is typically carried out in an inert organic solvent such as dichloromethane (DCM) or toluene .

- A base such as triethylamine is employed to neutralize the hydrochloric acid generated during amide bond formation.

- The reaction temperature is generally maintained at room temperature or slightly below to avoid side reactions.

- Stirring is continued for several hours (typically 3–6 hours) to ensure complete conversion.

$$

\text{2-Chloropropanoyl chloride} + \text{1-(4-methoxyphenyl)ethylamine} \xrightarrow[\text{Base}]{\text{DCM, RT}} \text{2-Chloro-N-(1-(4-methoxyphenyl)ethyl)propanamide} + \text{HCl (neutralized)}

$$

This method is well-established for amide synthesis and provides good yields of the target compound with high purity after standard work-up and purification steps such as recrystallization or chromatography.

Industrial and Scale-up Considerations

In industrial settings, the synthesis is optimized for efficiency and safety:

- Continuous flow reactors or automated batch reactors are often used to control reaction parameters precisely.

- Solvent selection may be optimized for environmental and safety profiles, with alternatives to dichloromethane considered.

- The base is carefully chosen to maximize yield and minimize by-products; triethylamine remains common.

- Purification may involve crystallization or chromatographic techniques adapted for scale.

- Reaction monitoring by HPLC or NMR ensures consistent product quality.

Analysis of Preparation Methods

| Aspect | Description | Comments |

|---|---|---|

| Starting Materials | 2-Chloropropanoyl chloride and 1-(4-methoxyphenyl)ethylamine | Commercially available or synthesized from corresponding acids and amines |

| Solvents | Dichloromethane (DCM), toluene | DCM preferred for solubility and reaction efficiency; alternatives considered industrially |

| Base | Triethylamine | Neutralizes HCl, facilitates amide bond formation |

| Temperature | Room temperature (20–25 °C) | Mild conditions reduce side reactions |

| Reaction Time | 3–6 hours | Ensures complete conversion |

| Purification | Recrystallization, chromatography | Achieves high purity suitable for research and pharmaceutical use |

| Yield | Typically high (70–90%) | Dependent on reaction scale and purity of reagents |

| Scalability | Amenable to scale-up with continuous flow reactors or automated batch reactors | Industrial adaptation improves safety and consistency |

Summary Table of Preparation Method

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atom at the β-position of the propanamide chain undergoes nucleophilic substitution under controlled conditions:

Key Reagents and Conditions

-

Ammonia/Amines : Forms secondary or tertiary amides in anhydrous tetrahydrofuran (THF) at 0–25°C.

-

Sodium Azide (NaN₃) : Yields azide derivatives in dimethylformamide (DMF) at 60°C.

-

Potassium Thiocyanate (KSCN) : Produces thiocyanate analogs in refluxing ethanol.

Mechanistic Insight

The reaction proceeds via an Sₙ2 mechanism , where the nucleophile displaces the chloride ion. Steric hindrance from the 4-methoxyphenyl group slightly reduces reaction rates compared to less bulky analogs.

Reduction Reactions

The amide group can be reduced to a primary amine, enhancing bioactivity:

Reagents and Outcomes

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | Anhydrous ether, 0°C | 3-Amino-N-(1-(4-methoxyphenyl)ethyl)propanamide | 72–85% |

| NaBH₄/I₂ | THF, reflux | Secondary alcohol derivative | 58% |

Reduction with LiAlH₄ is preferred for higher selectivity, while NaBH₄/I₂ enables partial reduction for alcohol synthesis.

Hydrolysis Reactions

Acidic or basic hydrolysis cleaves the amide bond:

Conditions and Products

-

Acidic (HCl, H₂O) : Produces 2-chloropropanoic acid and 1-(4-methoxyphenyl)ethylamine.

-

Basic (NaOH, EtOH) : Generates sodium 2-chloropropanoate and the same amine.

Hydrolysis rates are pH-dependent, with complete conversion achieved in 6–8 hours under reflux.

Oxidation Reactions

The methoxy group on the phenyl ring can be oxidized to a quinone structure:

Protocol

-

KMnO₄/H₂SO₄ : Oxidizes the methoxy group to a carbonyl at 80°C.

-

CrO₃/Acetic Acid : Forms a hydroxyl group adjacent to the methoxy substituent.

Oxidation products exhibit enhanced electrophilicity, useful in cross-coupling reactions.

Antimicrobial Activity

| Derivative | Bacterial Strain | MIC (µg/mL) | Source |

|---|---|---|---|

| Azide-substituted analog | Staphylococcus aureus | 8–32 | |

| Thiocyanate derivative | Escherichia coli | 16–64 |

Anticancer Activity

| Compound | Cell Line (IC₅₀, µM) | Efficacy vs. Control |

|---|---|---|

| Hydrazone derivative | U-87 (Glioblastoma) | 1.35× ascorbic acid |

| MDA-MB-231 (Breast) | 1.26× ascorbic acid |

Derivatives show promise in targeting drug-resistant pathogens and cancer cell lines .

Stability and Reaction Optimization

-

Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate substitution by 40% compared to ethanol.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications of 2-Chloro-N-(1-(4-methoxyphenyl)ethyl)propanamide

2-Chloro-N-(1-(4-methoxyphenyl)ethyl)propanamide is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable tool for various investigations.

Applications in Scientific Research

- Chemistry 2-Chloro-N-(1-(4-methoxyphenyl)ethyl)propanamide serves as an intermediate in the synthesis of complex organic molecules.

- Biology It has potential use in studying enzyme-substrate interactions due to its amide functionality.

- Medicine It is investigated for potential pharmacological properties, including anti-inflammatory and analgesic effects.

- Industry It is used in the production of specialty chemicals and pharmaceuticals.

2-Chloro-N-(1-(4-methoxyphenyl)ethyl)propanamide is gaining interest in medicinal chemistry because of its potential biological activities, especially in antimicrobial and anticancer research.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Key findings include:

- Cytotoxicity The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it exhibited an IC50 value of approximately 7.52 µM against human breast cancer cells (MCF-7), outperforming standard treatments like sorafenib (IC50 = 7.26 µM).

- Mechanisms of Action The compound's anticancer effects are attributed to its ability to induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of cell cycle regulators.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects.

- Broad-Spectrum Activity The compound has shown activity against various bacterial strains, suggesting a potential role as an antimicrobial agent.

- Mechanism Its antimicrobial action may involve disruption of bacterial membrane integrity or inhibition of key metabolic pathways essential for bacterial survival.

Wirkmechanismus

The mechanism of action of 2-Chloro-N-(1-(4-methoxyphenyl)ethyl)propanamide is not well-documented. it is likely to interact with biological targets through its amide and aromatic functionalities. These interactions could involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, affecting various molecular pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Halogen-Substituted Propanamides

3-Chloro-N-(4-methoxyphenyl)propanamide

- Structural Difference : The chlorine atom is positioned on the third carbon of the propanamide chain instead of the second.

- Key Findings :

- The C=O bond length (1.2326 Å) and C(=O)–N bond length (1.3416 Å) indicate strong resonance stabilization of the amide group .

- Crystal packing involves N–H···O and C–H···O hydrogen bonds, forming homodromic chains along the crystallographic a-axis. The shortest intercentroid distance is 4.8194 Å, suggesting weaker π-π stacking compared to analogs with bulkier substituents .

2-Bromo-N-[1-(4-methoxyphenyl)ethyl]propanamide

- Structural Difference : Bromine replaces chlorine at the second carbon.

- Key Findings: Molecular weight increases to 286.16 g/mol (vs. 257.71 g/mol for the chloro analog) due to bromine’s larger atomic mass .

Aromatic Ring Modifications

2-Chloro-N-(4-chloro-3-nitrophenyl)propanamide

- Structural Difference: The aromatic ring has a nitro (-NO₂) and additional chloro substituent.

- Key Findings :

- The electron-withdrawing nitro group reduces electron density on the aromatic ring, decreasing hydrogen-bond acceptor capacity compared to the methoxy-substituted analog .

- Molecular weight increases to 275.08 g/mol (C₉H₈Cl₂N₂O₃), and the compound exhibits higher reactivity in electrophilic substitution reactions .

2-Chloro-N-[1-(4-sulfamoylphenyl)ethyl]propanamide

- Structural Difference : A sulfamoyl (-SO₂NH₂) group replaces the methoxy (-OCH₃) substituent.

- Molecular weight increases to 290.77 g/mol (C₁₁H₁₅ClN₂O₃S), with a purity ≥90% reported for lab-grade samples .

Heterocyclic and Alkyl Chain Variations

N-(4-Ethoxyphenyl)-2-((5-(1-((4-methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)propanamide (8j)

- Structural Difference : Incorporates a 1,3,4-oxadiazole heterocycle and a sulfonyl-piperidine moiety.

- Key Findings :

2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide

- Structural Difference : A dihydrobenzodioxin group replaces the methoxyphenyl moiety.

- Key Findings: The benzodioxin system increases planarity, favoring π-π stacking interactions. Suppliers note applications in ligand synthesis due to improved metal-coordination capabilities .

Biologische Aktivität

2-Chloro-N-(1-(4-methoxyphenyl)ethyl)propanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and potential applications in drug development.

Chemical Structure and Properties

The structural formula of 2-Chloro-N-(1-(4-methoxyphenyl)ethyl)propanamide features a chloro group and a methoxyphenyl moiety, which are critical for its biological interactions. The presence of these functional groups facilitates interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

The biological activity of 2-Chloro-N-(1-(4-methoxyphenyl)ethyl)propanamide is primarily attributed to its ability to inhibit specific enzymes and receptors. The compound is believed to interfere with cellular pathways that regulate cell proliferation and apoptosis, leading to its observed anticancer effects. Additionally, its antimicrobial properties may stem from its ability to disrupt bacterial cell wall synthesis or function.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-Chloro-N-(1-(4-methoxyphenyl)ethyl)propanamide. Key findings include:

- Cytotoxicity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it exhibited an IC50 value of approximately 7.52 µM against human breast cancer cells (MCF-7), outperforming standard treatments like sorafenib (IC50 = 7.26 µM) .

- Mechanisms of Action : The compound's anticancer effects are attributed to its ability to induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of cell cycle regulators .

Antimicrobial Activity

In addition to its anticancer properties, 2-Chloro-N-(1-(4-methoxyphenyl)ethyl)propanamide has been investigated for its antimicrobial effects:

- Broad-Spectrum Activity : The compound has shown activity against various bacterial strains, suggesting a potential role as an antimicrobial agent .

- Mechanism : Its antimicrobial action may involve disruption of bacterial membrane integrity or inhibition of key metabolic pathways essential for bacterial survival .

Research Findings and Case Studies

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-N-(1-(4-methoxyphenyl)ethyl)propanamide, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or amidation reactions. For example, analogs like N-(4-chloro-2-hydroxyphenyl)-2,2-dimethylpropanamide were synthesized using substituted anilines and acyl chlorides in yields of 75–84% under reflux conditions with aprotic solvents (e.g., dichloromethane) and bases like triethylamine . Yield optimization may involve:

- Catalyst screening : Transition-metal catalysts (e.g., Pd for coupling reactions) or phase-transfer catalysts.

- Temperature control : Lowering side reactions via gradual addition of reagents.

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate high-purity product.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should spectral contradictions be resolved?

- Methodological Answer :

- 13C/1H NMR : Key for confirming the chloro-propanamide backbone and methoxyphenyl substituents. Discrepancies in predicted vs. observed peaks (e.g., downfield shifts due to electron-withdrawing groups) should be cross-verified with computational tools like ChemDraw or Gaussian .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+) and isotopic patterns for chlorine.

- Resolution of contradictions : Compare experimental data with structurally similar compounds (e.g., 3-Chloro-N-(4-methoxyphenyl)propanamide, whose crystal structure was resolved via X-ray diffraction) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H313/H333 hazards) .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas).

- Waste disposal : Segregate halogenated waste for incineration by certified facilities to avoid environmental contamination (H400/H420) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of 2-Chloro-N-(1-(4-methoxyphenyl)ethyl)propanamide in novel reactions?

- Methodological Answer :

- Reaction path searches : Tools like GRRM17 or Gaussian’s DFT calculations model transition states and intermediates. For example, ICReDD’s workflow combines quantum mechanics (QM) with machine learning to predict regioselectivity in amidation or halogenation reactions .

- Solvent effects : COSMO-RS simulations optimize solvent selection (e.g., DMF vs. THF) for solubility and reaction efficiency.

Q. What strategies are effective in resolving contradictions between theoretical and experimental biological activity data for this compound?

- Methodological Answer :

- Dose-response reassessment : Test broader concentration ranges (e.g., 1 nM–100 µM) to identify non-linear effects.

- Off-target screening : Use kinase profiling panels or proteome-wide affinity assays to detect unintended interactions (e.g., AZD8931, a structurally related compound, showed activity against EGFR and HER2 despite initial predictions) .

- Metabolite analysis : LC-MS/MS to identify degradation products or active metabolites that may alter observed bioactivity.

Q. How can crystallography and advanced structural analysis clarify conformational ambiguities in this molecule?

- Methodological Answer :

- Single-crystal X-ray diffraction : Resolve bond angles and torsional strain in the propanamide chain. For example, 2-Bromo-N-(4-chlorophenyl)-2-methyl-propanamide’s crystal structure revealed planar amide groups and halogen bonding motifs .

- Dynamic NMR : Study rotational barriers of the methoxyphenyl group at variable temperatures (e.g., 25–150°C) to assess steric hindrance.

Q. What experimental design principles apply when studying this compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2O2), and thermal stress (40–80°C). Monitor degradation via HPLC-UV at λ=254 nm .

- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life at room temperature from accelerated stability data (e.g., 40°C/75% RH for 6 months).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.